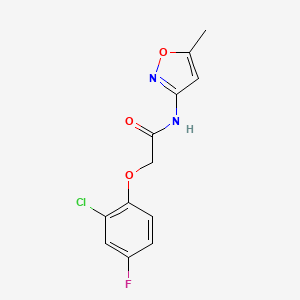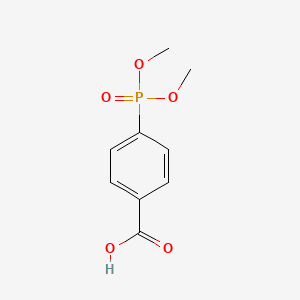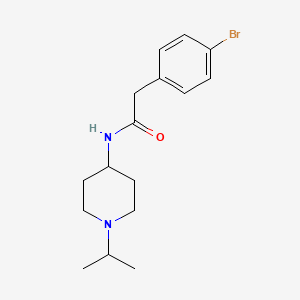![molecular formula C11H18N2O4 B5235928 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione involves its binding to the allosteric site of the α7 nicotinic acetylcholine receptor. This binding enhances the receptor's sensitivity to acetylcholine, resulting in increased activity of the receptor. Additionally, this compound has been found to enhance the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and synaptic plasticity in animal models. Additionally, it has been found to increase the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has several advantages and limitations for lab experiments. One advantage is that it has been found to enhance cognitive function, memory, and synaptic plasticity in animal models, making it a potentially useful tool for studying these processes. Additionally, it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity.
One limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully characterize its effects. Additionally, its potential for use in humans is not yet known, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione. One direction is to further investigate its mechanism of action and its effects on cognitive function, memory, and synaptic plasticity. Additionally, more research is needed to determine its potential for use in humans and its safety and efficacy. Another direction is to explore its potential for use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
合成方法
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-dimethoxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-10,11-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The product is then purified using column chromatography.
科学研究应用
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity. Additionally, it has been found to enhance the release of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.
属性
IUPAC Name |
1,4-dimethoxy-5,6,7,8,9,9a-hexahydro-4aH-cyclohepta[b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-12-8-6-4-3-5-7-9(8)13(17-2)11(15)10(12)14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLXFWUWWUQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCCC2N(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
![N-(3-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5235871.png)

![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
